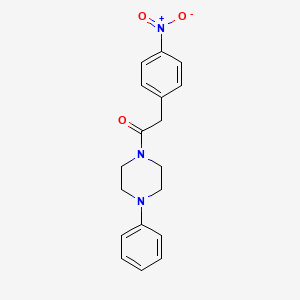

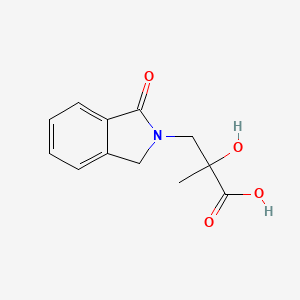

2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions. For instance, the synthesis of 1-(2-Methyl-6-nitro-4-phenyl-3-quinolyl) ethanone was achieved using a slow evaporation solution growth technique, which suggests a possible method for synthesizing similar nitrophenyl ethanone derivatives . Another example is the synthesis of 2-(4-acetyl-2-nitrophenyl)ethyl, which involved the preparation of an alcohol precursor and subsequent amino acid derivatives . These methods could potentially be adapted for the synthesis of 2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single crystal X-ray diffraction, which reveals lattice parameters and molecular geometry . Nuclear magnetic resonance spectroscopy and elemental analysis have also been used to confirm the structure of new heterocycles . These techniques would likely be applicable in analyzing the molecular structure of 2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone.

Chemical Reactions Analysis

The chemical reactions involving nitrophenyl ethanone derivatives can be complex. For example, the reaction of a triazolyl ethanone compound with hydroxylamine hydrochloride resulted in the formation of an oxime in high yield . This indicates that nitrophenyl ethanone compounds can participate in reactions with nucleophiles, which could be relevant for the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been extensively studied. For instance, the thermal stability of 1-(2-Methyl-6-nitro-4-phenyl-3-quinolyl) ethanone was found to be up to 263°C, with a melting point of 170°C . Optical properties such as UV-vis-NIR absorption and photoluminescence emission spectra have also been characterized, indicating transparency in certain regions and specific emission behaviors . Non-linear optical properties like absorption coefficient, refractive index, and susceptibility have been calculated using techniques like Z-scan, revealing properties such as reverse saturation absorption and self-defocusing performance . These properties are crucial for applications in nonlinear optics and could be similar for 2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone.

Wissenschaftliche Forschungsanwendungen

Electrochemical Synthesis

The electrochemical oxidation of related compounds to 2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone has been studied, leading to the development of a new method for synthesizing phenylpiperazine derivatives. This approach is environmentally friendly, reagent-less, and operates under ambient conditions, making it significant for the synthesis of various derivatives in aqueous solutions with high atom economy and safe waste management (Nematollahi & Amani, 2011).

Conformational and Vibrational Studies

A computational assessment of a synthesized compound structurally related to 2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone reveals insights into its biochemical properties. Vibrational analyses, including infrared and Raman spectroscopy, help in characterizing these compounds. This study also explores the potential molecular docking mechanisms of such molecules in human GABA A receptors, adding to the understanding of their biochemical interactions (Onawole et al., 2017).

Phase Equilibrium Research

Research on the phase equilibrium of compounds like 1-(4-nitrophenyl)ethanone in various solvents contributes to understanding the solubility and separation processes of these chemicals. This research is crucial for developing methods to separate mixtures containing compounds like 2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone (Li et al., 2019).

Synthesis of Chalcone Analogues

The synthesis of α,β-unsaturated ketones as chalcone analogues has been explored using compounds similar to 2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone. This research demonstrates a method to create a wide variety of chalcone analogues, expanding the chemical repertoire for various applications (Curti, Gellis, & Vanelle, 2007).

Drug Discovery and Antagonist Studies

While focusing away from drug use, dosage, and side effects, research on novel CCR1 antagonists based on structures related to 2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone indicates the potential of these compounds in drug discovery. These studies involve screening compound libraries and structure-activity relationship (SAR) studies, which are pivotal in finding new therapeutic agents (Pennell et al., 2013).

Eigenschaften

IUPAC Name |

2-(4-nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c22-18(14-15-6-8-17(9-7-15)21(23)24)20-12-10-19(11-13-20)16-4-2-1-3-5-16/h1-9H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDWOWIAEZCJQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542384.png)

![1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2542392.png)

![1-(2,5-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2542395.png)

![{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride](/img/structure/B2542398.png)

![1-((3-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2542401.png)

![3-(1,3-Benzodioxol-5-yl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2542403.png)